molecular formula C11H15BBrNO2 B14082328 (3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid

(3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14082328
M. Wt: 283.96 g/mol
InChI Key: ZBLUPNQWNIXYBR-UHFFFAOYSA-N
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Description

(3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a piperidine ring. The unique structure of this compound makes it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it suitable for a variety of substrates .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenylboronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibitors. The piperidine ring can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15BBrNO2

Molecular Weight

283.96 g/mol

IUPAC Name

(3-bromo-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BBrNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2

InChI Key

ZBLUPNQWNIXYBR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCNCC2)Br)(O)O

Origin of Product

United States

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